

Isocycloheximide CAS number and molecular weight

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Compound of Interest

Compound Name: *Isocycloheximide*

Cat. No.: *B1218742*

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Isocycloheximide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on **Isocycloheximide**, focusing on its fundamental physicochemical properties. Due to the limited publicly available research on **Isocycloheximide**'s specific biological activities, this document also includes comprehensive details on its well-studied isomer, Cycloheximide, to provide relevant context and experimental frameworks that may be applicable.

Isocycloheximide: Core Data

Isocycloheximide is a known chemical entity, and its primary identifiers are summarized below.

Property	Value	Reference
CAS Number	6746-42-5	[1]
Molecular Weight	281.35 g/mol	[1]
Molecular Formula	C ₁₅ H ₂₃ NO ₄	[1]

At present, there is a notable scarcity of in-depth technical data, including detailed experimental protocols and established signaling pathways, specifically for **Isocycloheximide**

in peer-reviewed literature. Researchers interested in the biological effects of this molecular scaffold may find the extensive data on its stereoisomer, Cycloheximide, to be a valuable resource.

Cycloheximide: A Well-Characterized Isomer for Context

Cycloheximide shares the same molecular formula and weight as **Isocycloheximide** but has a different stereochemical configuration. It is a widely used biochemical tool, and its mechanisms of action have been extensively studied. The following sections provide a detailed overview of Cycloheximide, which may serve as a foundational reference for researchers investigating related compounds like **Isocycloheximide**.

Cycloheximide: Key Properties

Property	Value	Reference
CAS Number	66-81-9	[2] [3] [4]
Biological Activity	Eukaryotic Protein Synthesis Inhibitor	[2] [3]
Mechanism of Action	Blocks the translocation step in translation	[3]

Experimental Protocols

This protocol describes a general method for determining the effect of Cycloheximide on protein synthesis.

Objective: To inhibit de novo protein synthesis in a eukaryotic cell line.

Materials:

- Cycloheximide stock solution (e.g., 10 mg/mL in DMSO)
- Complete cell culture medium
- Cultured eukaryotic cells (e.g., HeLa, Jurkat)

- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight.
- Treatment: Prepare working concentrations of Cycloheximide in complete cell culture medium. A typical concentration range is 5-50 $\mu\text{g/mL}$. Remove the existing medium from the cells and replace it with the Cycloheximide-containing medium.
- Incubation: Incubate the cells for the desired period (e.g., 4-24 hours), depending on the experimental goal.
- Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.
- Protein Analysis: Quantify the total protein concentration in the lysates. Analyze specific protein levels via Western blotting to confirm the inhibition of the synthesis of proteins with short half-lives.

This protocol outlines a method for inducing apoptosis using Cycloheximide, often in combination with another agent like TNF- α .

Objective: To induce programmed cell death in a susceptible cell line.

Materials:

- Cycloheximide stock solution
- TNF- α stock solution
- Complete cell culture medium

- Cultured cells (e.g., T-cell hybridomas)
- Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
- Flow cytometer or fluorescence microscope

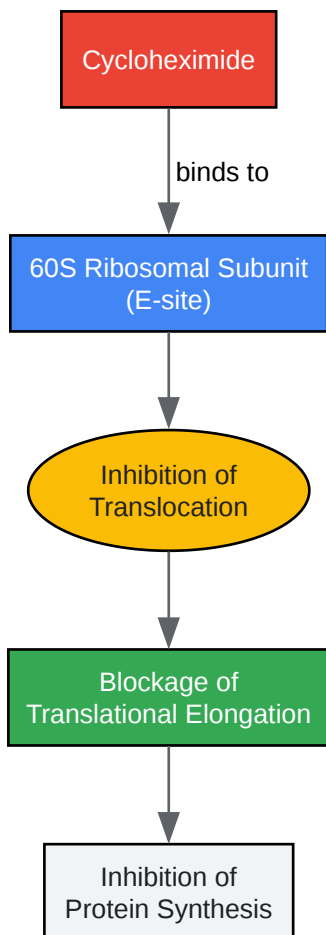
Procedure:

- Cell Treatment: Treat cells with Cycloheximide (e.g., 10 µg/mL) with or without TNF-α.
- Incubation: Incubate for a period sufficient to induce apoptosis (typically 4-24 hours).
- Staining: Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.
- Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the apoptotic cell population.

Signaling Pathways and Mechanisms of Action

Cycloheximide specifically targets the 60S ribosomal subunit in eukaryotes, thereby inhibiting the translocation step of elongation during protein synthesis.

Mechanism of Cycloheximide in Protein Synthesis Inhibition

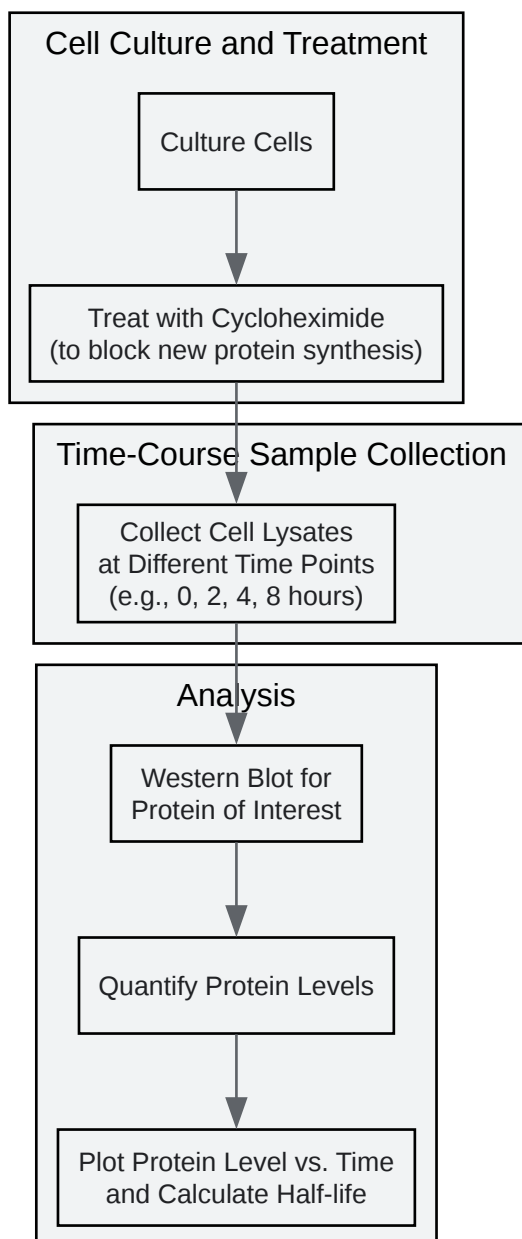


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Caption: Cycloheximide's mechanism of inhibiting protein synthesis.

Cycloheximide is a valuable tool for studying protein stability and degradation rates.

Experimental Workflow for Protein Half-life Determination

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Caption: Workflow for protein half-life studies using Cycloheximide.

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